2-(1H-Indol-5-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEWOQWOFUSKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589401 | |
| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-60-7 | |
| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 1h Indol 5 Yl Ethanamine
Advanced Synthetic Routes to 2-(1H-Indol-5-yl)ethanamine and its Derivatives
The construction of the this compound scaffold can be achieved through various classical and modern synthetic methods. Advanced approaches focus on improving efficiency, selectivity, and sustainability.
Regioselectivity is paramount in indole (B1671886) synthesis to ensure the correct placement of the ethanamine side chain at the C5 position. The choice of starting materials in classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, is the primary determinant of the final substitution pattern.
For instance, the Fischer indole synthesis, a widely used method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To achieve a 5-substituted indole, a para-substituted phenylhydrazine is required. The reaction of 4-aminophenylhydrazine with a suitable carbonyl compound, followed by cyclization, would theoretically lead to a 5-aminoindole (B14826) derivative, which can then be further elaborated to the desired ethanamine.
Modern methods often employ transition-metal-catalyzed cross-coupling reactions to construct the indole core with high regiocontrol. For example, palladium-catalyzed intramolecular oxidative coupling can be used to form the indole nucleus from appropriately substituted anilines. mdpi.com The strategic placement of functional groups on the aniline (B41778) precursor directs the cyclization to yield the desired 5-substituted isomer.
| Named Reaction | Required Precursor for 5-Substitution | General Reaction Type |
|---|---|---|
| Fischer Indole Synthesis | (4-Substituted-phenyl)hydrazine | Acid-catalyzed cyclization |
| Reissert Indole Synthesis | 4-Substituted-2-nitrotoluene | Reductive cyclization |
| Bartoli Indole Synthesis | ortho-Substituted nitroarene | Reaction with vinyl Grignard reagents |
| Palladium-Catalyzed Heterocyclization | N-Aryl enamines from para-substituted anilines | Intramolecular C-H activation mdpi.com |
While this compound itself is achiral, the synthesis of its derivatives often requires the introduction of stereocenters, particularly on the ethylamine (B1201723) side chain or on other substituents. Enantioselective methods are crucial for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications.
One prominent strategy is the stereoselective reduction of a ketone precursor. For example, a 2-(1H-indol-5-yl)-1-ketoethanamine derivative could be reduced to a chiral alcohol using asymmetric hydrogenation with a chiral catalyst, such as a Ruthenium- or Rhodium-based complex. Subsequent chemical steps can convert this chiral intermediate into the desired amine derivative while retaining the stereochemistry. This approach is exemplified in the synthesis of the antidiabetic drug Sitagliptin, where a highly efficient asymmetric hydrogenation was a key step. mdpi.com
Another approach involves the use of biocatalysis. Engineered enzymes, such as transaminases, can convert a ketone precursor directly into a chiral amine with high enantiomeric excess. mdpi.com These enzymes offer a green and highly selective alternative to traditional chemical methods. mdpi.com
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of indoles and their derivatives has benefited significantly from the development of novel catalyst systems.
Homogeneous Catalysis: Palladium-based catalysts are extensively used for C-C and C-N bond-forming reactions integral to indole synthesis. nih.gov For instance, Pd-catalyzed carbonylative cyclization reactions can be employed to construct the indole core. nih.gov Gold (Au) catalysts have also emerged as powerful tools, particularly in activating alkyne functionalities for intramolecular cyclization to form the pyrazinoindole nucleus from indole precursors. nih.gov
Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, solid-supported catalysts are increasingly favored. Silica sulfuric acid (SSA) has been demonstrated as an effective and reusable heterogeneous catalyst for multicomponent reactions involving indole derivatives, promoting the formation of complex structures in good yields. nih.gov
| Catalyst System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Palladium(II) Acetate (Pd(OAc)₂) | Heck Cyclization / Carbonylative Cyclization | High efficiency in C-C and C-N bond formation | nih.gov |
| Gold(III) Chloride (AuCl₃) | Intramolecular Cyclization (Alkyne Activation) | Mild reaction conditions for complex heterocycle synthesis | nih.gov |
| Silica Sulfuric Acid (SSA) | Multicomponent Reactions | Inexpensive, recyclable, and easy to handle | nih.gov |
| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | High enantioselectivity for creating chiral centers | mdpi.com |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the synthesis of this compound and its derivatives, these principles can be applied by using safer solvents, improving atom economy, and employing energy-efficient techniques.
One-pot and multicomponent reactions are prime examples of green strategies, as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. nih.gov For instance, a multicomponent reaction could potentially assemble the indole ethanamine core from simpler starting materials in a single step. nih.gov
The use of alternative energy sources like microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. mdpi.comnih.gov Microwave-assisted synthesis has been successfully applied to palladium-catalyzed heterocyclization to produce indole-3-carboxylate (B1236618) derivatives with excellent yields and high regioselectivity. mdpi.com Furthermore, replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs) is a key focus. mdpi.com Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green technology that operates under mild conditions in aqueous environments. mdpi.com
Functionalization and Derivatization of the Indole Core
The indole nucleus is a versatile scaffold that can be functionalized at various positions to modulate its chemical and biological properties. Electrophilic aromatic substitution is a fundamental reaction for modifying the indole ring.
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The reaction typically proceeds through a two-step mechanism: initial attack by the nucleophilic indole on an electrophile to form a carbocation intermediate (often called a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The regioselectivity of EAS on the indole ring is well-established. The C3 position of the pyrrole (B145914) ring is the most nucleophilic and kinetically favored site for substitution. If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. Substitution on the benzene (B151609) portion of the indole is less favorable and usually requires harsher conditions or specific directing groups. The presence of the electron-donating pyrrole ring activates the entire molecule, but the effect is most pronounced at C3.
For a substrate like this compound, electrophilic attack would overwhelmingly occur at the C3 position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. total-synthesis.com
| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Position of Substitution |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, Dioxane | Br⁺ | C3 |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | C3 |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | CH₃CO⁺ (Acylium ion) | C3 |
| Sulfonation | SO₃, Pyridine (B92270) | SO₃ | C3 |
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of various substituents onto the indole core. For derivatives of this compound, these reactions typically start from a halogenated precursor, such as 5-bromo- or 5-iodo-tryptamine, where the side chain amine is appropriately protected (e.g., with a Boc group).
The Suzuki-Miyaura coupling is one of the most utilized palladium-catalyzed reactions for this purpose, involving the reaction of a halo-indole with an organoboron compound. While literature specifically detailing the Suzuki coupling on this compound is specialized, extensive research on related indole and indazole systems demonstrates the feasibility and general conditions of this transformation. For instance, the coupling of 5-bromoindazoles with various boronic acids has been successfully achieved using catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). researchgate.net Such conditions are broadly applicable to 5-haloindoles.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Ligands such as phosphines (e.g., triphenylphosphine, dppf) are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Table 1: Representative Conditions for Palladium-Mediated Suzuki-Miyaura Coupling on Halo-Indole Scaffolds
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90 |
This table presents generalized conditions based on Suzuki-Miyaura reactions on similar heterocyclic systems and serves as a guide for potential application to 5-halo-tryptamine derivatives.
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation), can also be employed to further functionalize the 5-position of the indole ring, leading to a wide range of derivatives.
Modifications at the Indole Nitrogen (N-1) Position
The indole nitrogen (N-1) possesses a reactive proton that can be substituted through various reactions, including alkylation, acylation, and arylation. These modifications can significantly alter the electronic properties and steric profile of the molecule.
N-Alkylation: The direct alkylation of the indole nitrogen is typically achieved by treating the N-Boc-protected this compound with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Selective N-alkylation can be challenging in molecules with multiple reactive N-H sites. For instance, in systems containing both an indole N-H and another acidic proton, careful selection of reaction conditions is necessary to ensure the desired outcome. core.ac.uk Using a strong base like NaH typically favors deprotonation of the indole nitrogen due to its lower pKa compared to other amine protons.
N-Acylation: Acylation of the indole nitrogen introduces a carbonyl group, which can serve as a protecting group or a handle for further functionalization. This is commonly performed using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. The resulting N-acylindoles are generally more stable than N-alkylindoles and can influence the reactivity of the indole ring.
Table 2: Examples of N-1 Position Modifications on Indole Scaffolds
| Reaction Type | Reagents | Base | Solvent |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF |
| N-Benzylation | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) |
| N-Acylation | Acetic Anhydride (B1165640) (Ac₂O) | Pyridine | Dichloromethane |
Side Chain Modifications and Elaborations
The ethylamine side chain of this compound is a key site for chemical transformations, allowing for the construction of more complex heterocyclic systems.
A paramount reaction involving the tryptamine (B22526) side chain is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydro-β-carboline. wikipedia.org The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich C-3 position of the indole ring then attacks this ion, leading to a spirocyclic intermediate that rearranges to the final product. ebrary.net
The Pictet-Spengler reaction is a powerful method for synthesizing a wide variety of biologically active alkaloids and related compounds. The reaction can be performed under mild conditions and often proceeds with high diastereoselectivity when chiral aldehydes or tryptamine derivatives are used. rsc.org For example, the reaction of 5-bromotryptamine (B1198134) with a chiral aldehyde has been used as a key step in the synthesis of marine alkaloids like eudistomins. rsc.org
Table 3: Examples of Pictet-Spengler Reactions with Tryptamine Derivatives
| Tryptamine Derivative | Aldehyde/Ketone | Acid Catalyst | Product Type |
|---|---|---|---|
| Tryptamine | Acetaldehyde | Trifluoroacetic Acid (TFA) | Tetrahydro-β-carboline |
| 5-Methoxy-tryptamine | Formaldehyde | Hydrochloric Acid (HCl) | 6-Methoxy-tetrahydro-β-carboline |
Other side chain modifications include acylation of the primary amine to form amides, or reductive amination to introduce further substituents on the nitrogen atom.
Reaction Mechanisms and Kinetics of this compound Synthesis
The synthesis of the this compound core structure predominantly relies on the Fischer indole synthesis , a classic and versatile method for forming the indole ring. rsc.org
Detailed Mechanistic Elucidation of Key Steps
The Fischer indole synthesis transforms a (substituted) phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions. wikipedia.org To synthesize a tryptamine derivative like this compound, a suitably substituted phenylhydrazine (e.g., 4-aminophenylhydrazine, which would later be converted to the 5-aminoindole) reacts with a protected form of 4-aminobutanal.
The mechanism is generally accepted to proceed through the following key steps byjus.com:
Hydrazone Formation: The phenylhydrazine reacts with the aldehyde to form a phenylhydrazone.
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent rearrangement.
researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acid catalysis, the protonated enamine undergoes a concerted pericyclic rearrangement known as a researchgate.netresearchgate.net-sigmatropic rearrangement (similar to a Claisen rearrangement). This is the key bond-forming step where the C-C bond of the new five-membered ring is formed and the weak N-N bond is cleaved.
Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring.
Cyclization and Elimination: The terminal amine of the resulting intermediate attacks the imine carbon intramolecularly to form a five-membered heterocyclic aminal.
Ammonia (B1221849) Elimination: Finally, under acidic conditions, a molecule of ammonia (NH₃) is eliminated, and a final proton loss leads to the formation of the stable, aromatic indole ring.
Isotopic labeling studies have confirmed that the N-1 nitrogen of the indole product originates from the N-1 nitrogen of the initial phenylhydrazine. wikipedia.org
Kinetic Studies of Reaction Pathways
Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, general kinetic aspects of the Fischer indole synthesis are understood from mechanistic studies.
Computational Chemistry in Reaction Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms, including those relevant to indole synthesis and modification. DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the determination of activation energies. nih.gov
In the context of indole chemistry, computational studies have been applied to:
Predict Reactivity and Stability: Calculations can determine the relative stability of various isomers and predict sites of reactivity. For instance, Frontier Molecular Orbital (FMO) analysis can identify the HOMO and LUMO of the indole nucleus, predicting its susceptibility to electrophilic or nucleophilic attack. researchgate.net
Elucidate Catalytic Cycles: For palladium-mediated reactions like the Suzuki-Miyaura coupling, DFT has been employed to map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can clarify the rate-determining step and explain the efficiency of different catalyst-ligand systems. nih.gov
While a specific computational study predicting the mechanism for the Fischer indole synthesis of this compound may not be published, the principles and methods are well-established and routinely used to provide deep mechanistic insights into related synthetic transformations.
Advanced Spectroscopic and Analytical Characterization of 2 1h Indol 5 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-(1H-Indol-5-yl)ethanamine.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals corresponding to the aromatic protons of the indole (B1671886) ring, the ethylamine (B1201723) side chain protons, and the amine protons are observed. The chemical shifts (δ) are influenced by the solvent used. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the indole NH proton appears as a broad singlet at a downfield chemical shift, typically around δ 10.8-10.9 ppm. The aromatic protons on the benzene (B151609) ring portion of the indole nucleus and the C2-proton of the indole ring resonate in the region of δ 6.9-7.6 ppm. The protons of the ethylamine side chain appear as two distinct multiplets, typically in the range of δ 2.7-3.0 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Quaternary carbons, such as those at the fusion of the two rings in the indole nucleus (C3a and C7a), and the carbon atom to which the ethylamine group is attached (C5), typically show weaker signals. The carbon atoms of the indole ring resonate in the aromatic region of the spectrum (approximately δ 100-140 ppm), while the aliphatic carbons of the ethylamine side chain appear at higher field (upfield), typically between δ 20-45 ppm. nih.govtandfonline.com
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | ~10.8-10.9 | - |
| C2 | ~7.2-7.3 | ~123-125 |
| C3 | - | ~112-114 |
| C4 | ~7.3-7.5 | ~118-121 |
| C6 | ~6.9-7.1 | ~111-113 |
| C7 | ~7.5-7.7 | ~120-123 |
| C3a | - | ~127-129 |
| C7a | - | ~135-137 |
| Cα | ~2.9-3.1 | ~40-43 |
| Cβ | ~2.7-2.9 | ~28-30 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for probing the spatial relationships between atoms, which is crucial for conformational analysis.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons on the ethylamine side chain (α-CH₂ and β-CH₂) and between neighboring aromatic protons on the indole ring. tandfonline.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. ifremer.fr
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For example, correlations between the β-protons of the ethylamine side chain and the C4, C5, and C6 carbons of the indole ring would confirm the attachment point of the side chain. ifremer.fr
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the three-dimensional conformation of the molecule in solution. For instance, NOESY can reveal the preferred orientation of the ethylamine side chain relative to the indole ring. ipb.pt
While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, and for analyzing samples that are insoluble or have limited solubility. ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In mass spectrometry, the molecular ion ([M+H]⁺ in the case of positive ion mode) of this compound can undergo fragmentation, breaking into smaller, characteristic ions. The primary fragmentation pathway for tryptamines typically involves the cleavage of the Cα-Cβ bond of the ethylamine side chain. This results in the formation of a stable immonium ion containing the indole ring. For this compound, this would lead to a prominent fragment ion. Other fragmentations can occur within the indole ring itself, but the side-chain cleavage is generally the most significant. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for the isolation of a specific parent ion and its subsequent fragmentation, providing more detailed structural information. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. mdpi.comscispace.com
Interactive Data Table: Major Fragment Ions of this compound in Mass Spectrometry
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the ethylamine side chain |
| [Indole-CH₂]⁺ | Resulting from cleavage of the Cα-Cβ bond of the side chain |
| Note: The exact m/z values will depend on the isotopic composition of the atoms. |
The presence of isotopes, particularly ¹³C, results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M) will be accompanied by smaller peaks at M+1, M+2, etc., corresponding to the presence of one, two, or more heavy isotopes. The relative intensities of these isotopic peaks can be calculated based on the natural abundance of the isotopes and the elemental formula of the compound. High-resolution mass spectrometry allows for the precise measurement of these isotopic abundances, which can be used to confirm the elemental composition of this compound (C₁₀H₁₂N₂). squarespace.com
LC-MS and GC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the analysis of this compound. They provide both chromatographic separation and mass identification, making them ideal for assessing purity and analyzing complex mixtures.
In LC-MS analysis, the compound is first separated on a liquid chromatography column before being introduced into the mass spectrometer. This technique is particularly useful for analyzing non-volatile and thermally labile compounds. For instance, in the analysis of related tryptamine (B22526) derivatives, LC-MS has been employed to quantify the intact compound and identify potential byproducts. The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent molecule and its fragments, confirming the compound's identity.
GC-MS is a well-established method in metabolomics and for the analysis of volatile and semi-volatile compounds. nih.gov For GC-MS analysis of this compound, the compound may require derivatization to increase its volatility. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for identification. ijper.org The resulting mass spectrum can be compared against commercial libraries for confirmation. ijper.org GC-MS has been successfully used in the analysis of various designer stimulants and related indole compounds. gcms.cz
The following table summarizes the key aspects of LC-MS and GC-MS analysis for this compound and related compounds.
| Analytical Technique | Principle | Sample Preparation | Key Findings |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | Dissolution in a suitable solvent. | Provides molecular weight confirmation and fragmentation patterns for structural elucidation. researchgate.net |
| GC-MS | Separation by gas chromatography followed by mass analysis. | May require derivatization to increase volatility. | Identifies and quantifies volatile impurities and related compounds. nih.govijper.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are fundamental techniques that provide information about the functional groups and electronic structure of this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H stretch of the indole ring and the primary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretching of the indole ring. alfredstate.edulibretexts.org For example, in a related dichloro-substituted indole derivative, N-H stretching vibrations were observed at 3350 cm⁻¹ (amine) and 3400 cm⁻¹ (indole NH), with aromatic C=C vibrations appearing in the 1600–1450 cm⁻¹ range. smolecule.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system of this compound contains a chromophore that absorbs UV light, resulting in characteristic absorption maxima (λmax). These absorptions are typically due to π→π* transitions within the aromatic system. smolecule.com For instance, a substituted tryptamine showed a strong absorption at a λmax of 290 nm, attributed to the π→π* transitions of the indole system. smolecule.com The position and intensity of these peaks can be influenced by substituents on the indole ring and the solvent used.
The table below outlines the expected spectroscopic data for this compound based on analysis of similar compounds.
| Spectroscopic Technique | Region | Expected Absorptions/Transitions |
| Infrared (IR) | 4000-400 cm⁻¹ | N-H stretching (indole and amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic) alfredstate.edulibretexts.org |
| UV-Visible (UV-Vis) | 200-800 nm | π→π* transitions of the indole ring system. smolecule.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. For derivatives of 2-(1H-indol-3-yl)ethanamine, X-ray crystallography has been used to confirm their molecular structures. nih.govunica.itresearchgate.net The crystal structure of a salt of 2-(1H-indol-3-yl)ethanamine revealed details about its conformation and hydrogen bonding network. iucr.org In another study, the crystal structure of a tryptamine derivative provided insights into its non-planar geometry and intermolecular interactions. researchgate.netiucr.org
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances. The development of a robust and validated HPLC method is crucial for quality control and quantitative analysis of this compound.
Method development involves optimizing several parameters to achieve good separation and peak shape. Key considerations include the choice of the stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. pensoft.netnih.gov For instance, a reversed-phase HPLC method was developed for melatonin (B1676174) and its impurities, including a related indoleamine, using a mobile phase of sodium dihydrogenphosphate and acetonitrile. pensoft.netindiandrugsonline.org
Validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability. nih.gov This process assesses parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov A validated HPLC method for a related drug, rizatriptan, which also contains an indolethylamine moiety, demonstrated linearity over a specific concentration range. iajps.com
The following table summarizes the typical parameters for HPLC method development and validation for compounds similar to this compound.
| HPLC Parameter | Typical Conditions/Criteria |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., phosphate (B84403) or acetate) nih.govindiandrugsonline.org |
| Flow Rate | 1.0 - 1.5 mL/min pensoft.netnih.gov |
| Detection Wavelength | Typically in the UV range (e.g., 210-280 nm) pensoft.netnih.gov |
| Validation - Linearity | R² > 0.99 nih.gov |
| Validation - Precision | RSD < 2% nih.gov |
| Validation - Accuracy | High percentage recovery |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of this compound presents challenges due to the presence of polar functional groups, namely the primary amine (-NH2) and the indole N-H group. These groups can cause poor peak shape, tailing, and irreversible adsorption onto the GC column, leading to inaccurate quantification and low sensitivity. jfda-online.com To overcome these issues, chemical derivatization is an essential prerequisite for the successful GC analysis of tryptamines. jfda-online.comphenomenex.com
The primary goal of derivatization is to replace the active hydrogens in the polar groups with non-polar moieties, thereby increasing the analyte's volatility and thermal stability. phenomenex.comresearchgate.net Common derivatization strategies employed for tryptamines, including this compound, involve acylation and silylation.
Acylation: This involves reacting the analyte with an acylating agent, such as an anhydride (B1165640) or an acyl halide. Pentafluoropropionic anhydride (PFPA) is frequently used for the analysis of tryptamines and related compounds. jfda-online.comnih.gov The reaction with PFPA converts the primary amine and the indole nitrogen into highly fluorinated pentafluoropropionyl derivatives. These derivatives are not only more volatile but also exhibit excellent electron-capturing properties, which significantly enhances detection sensitivity when using an electron capture detector (ECD) or mass spectrometry with negative-ion chemical ionization (NICI-MS). hku.hk
Silylation: This is another widely used technique where silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnist.gov The resulting TMS derivatives are significantly more volatile and less polar, making them amenable to GC analysis. phenomenex.com Silylation can target the amine group, the indole nitrogen, and any hydroxyl groups if present on the indole ring. sigmaaldrich.comnist.gov
Once derivatized, the compound can be analyzed using a gas chromatograph, typically coupled with a mass spectrometer (GC-MS) for definitive identification. jst.go.jp Standard non-polar or semi-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5), are commonly employed for the separation of derivatized tryptamines. japsonline.comjapsonline.com The mass spectrometer allows for identification based on the characteristic fragmentation patterns of the derivatized molecule. nih.gov
Table 1: Illustrative GC Conditions for the Analysis of Derivatized Tryptamines
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | nih.gov, sigmaaldrich.com |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | japsonline.com |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) | japsonline.com, japsonline.com |
| Carrier Gas | Helium or Hydrogen | nist.gov |
| Injection Mode | Splitless | - |
| Temperature Program | Initial temp. ~100-150°C, ramp at 10-20°C/min to a final temp. of ~280-300°C | nist.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | jst.go.jp |
Chiral Chromatography for Enantiomeric Purity Assessment
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, derivatives of this compound, particularly those with a substituent on the α-carbon of the ethylamine side chain (e.g., α-methyl-2-(1H-indol-5-yl)ethanamine), are chiral. For these chiral analogues, the assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral chromatography is the definitive method for separating and quantifying enantiomers. uni-muenchen.de This can be accomplished using either gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
Chiral Gas Chromatography: Direct enantiomeric separation by GC requires a chiral stationary phase. chromatographyonline.com CSPs based on cyclodextrin (B1172386) derivatives are highly effective for a wide range of chiral compounds. chromatographyonline.com These cyclodextrin phases are capable of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention time and allowing for their separation. chromatographyonline.com Another class of CSPs used for separating chiral amines is based on amino acid derivatives, such as Chirasil-Val. uni-muenchen.denih.gov For GC analysis, the chiral tryptamine derivatives are typically derivatized (e.g., acylated or silylated) to improve their chromatographic properties before being introduced to the chiral column. nih.gov
An alternative, indirect approach involves derivatizing the racemic analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column. researchgate.netchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a more common and versatile technique for the enantiomeric separation of tryptamine derivatives. japsonline.comamericanpharmaceuticalreview.com The separation is typically achieved directly on a chiral stationary phase without the need for derivatization, although derivatization can be used to improve detection. cat-online.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have shown excellent enantioselectivity for a broad range of racemic compounds, including tryptamine analogues. japsonline.comasianpubs.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. asianpubs.org
The choice of mobile phase is crucial for achieving optimal separation. It typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic analytes. asianpubs.org
Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of Tryptamine Analogues
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | japsonline.com |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Astec® Cyclobond I™ 2000) | japsonline.com, asianpubs.org |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | asianpubs.org |
| Flow Rate | 0.5 - 1.0 mL/min | asianpubs.org |
| Detection | UV Absorbance (e.g., at 223 nm or 280 nm) | asianpubs.org |
| Analyte Form | Typically underivatized | cat-online.com |
Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 1h Indol 5 Yl Ethanamine Analogs
Elucidation of Pharmacophoric Features
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For tryptamine (B22526) derivatives, including 2-(1H-indol-5-yl)ethanamine analogs, their interaction with serotonin (B10506) (5-HT) receptors is a primary determinant of their pharmacological effects. The key pharmacophoric features for agonism at 5-HT receptors have been extensively studied.
A crucial element of the tryptamine pharmacophore is the protonated nitrogen atom of the ethylamine (B1201723) side chain. This positively charged group typically forms a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of the 5-HT receptors, such as Asp106 (3.32) mdpi.com. This interaction is a critical anchor point for the ligand within the receptor's binding pocket.
The indole (B1671886) nucleus itself is also a vital component, engaging in hydrophobic and aromatic stacking interactions with residues in the binding pocket. For instance, in the 5-HT6 receptor, the indole nucleus is thought to insert into a hydrophobic cluster within transmembrane helix 6 (TMH-6) mdpi.com. Furthermore, specific amino acid residues, such as Phe285 (6.52) in TMH-6, have been identified as important for antagonist binding through π-stacking interactions mdpi.com. The NH group of the indole ring can also participate in hydrogen bonding, for example, with the side chain of Thr 3.37 in the 5-HT2A receptor nih.gov.
Substituents on the indole ring can also contribute to the pharmacophore by forming additional interactions. For example, a hydroxyl group at the 5-position can form a hydrogen bond with asparagine residue N343 (6.55) in the 5-HT2A receptor, which is believed to be important for receptor activation nih.gov.
Positional Isomerism and its Impact on Biological Activity
The position of the ethylamine side chain on the indole ring significantly influences the biological activity of indole ethanamine isomers. This is due to the precise spatial orientation required for optimal interaction with the amino acid residues lining the receptor's binding pocket.
2-(1H-Indol-3-yl)ethanamine, commonly known as tryptamine, is the most well-known and naturally occurring indole ethanamine. The biological activity of this compound and its derivatives is often benchmarked against tryptamine.
Studies have shown that moving the ethylamine side chain from the 3-position to the 5-position can have a profound impact on receptor affinity and functional activity. For instance, at the 5-HT1F receptor, tryptamine (the 3-yl isomer) has a significantly higher affinity (Ki = 866 nM) than serotonin (5-hydroxytryptamine), where the hydroxyl group is at the 5-position nih.gov. This suggests that the placement of substituents and the side chain at different positions on the indole ring differentially affects binding to various 5-HT receptor subtypes.
Furthermore, the activity of tryptamines as substrates for the serotonin transporter (SERT) is also sensitive to the position of substituents. For example, transposing a hydroxyl group from the 5-position to the 4-position can change the compound's activity from a SERT-mediated releaser to a SERT uptake inhibitor nih.gov. This highlights that the positional isomerism of the ethylamine group and other substituents dictates the mode of interaction with biological targets.
Beyond the 3- and 5-yl isomers, other positional isomers of indole ethanamine also exhibit distinct biological profiles. For example, 4-substituted tryptamines have been shown to exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors researchgate.net. In contrast, 5-substituted tryptamines often display high affinity for 5-HT1A receptors researchgate.net.
The specific positioning of the ethylamine side chain dictates how the molecule fits into the binding pocket of a receptor. The different spatial arrangements of the indole nitrogen and the ethylamine side chain in isomers such as 2-(1H-indol-2-yl)ethanamine, 2-(1H-indol-4-yl)ethanamine, 2-(1H-indol-6-yl)ethanamine, and 2-(1H-indol-7-yl)ethanamine lead to varied interactions with receptor residues, resulting in a unique spectrum of biological activities for each isomer.
Influence of Substituent Effects on Biological Activity
The introduction of substituents onto the indole ring or the ethylamine side chain of this compound can modulate its biological activity through electronic and steric effects.
The electronic properties of substituents can alter the electron density distribution of the indole ring, which in turn can affect binding affinity and receptor activation.
Methylation: The addition of a methyl group can also influence activity through electronic effects. A methyl group is weakly electron-donating, which can increase the electron density of the indole ring. The potency of tryptamine is enhanced when a methoxy (B1213986) group is attached at the 5-position of the tryptamine ring . However, in some cases, methylation can have a negative impact. For example, a methyl group at position 7 of the indole ring has been shown to have a decisive negative influence on the activity of certain tryptamine derivatives nih.gov.
The following table summarizes the effects of some electronic substitutions on the biological activity of tryptamine analogs:
| Compound | Substitution | Receptor Target | Effect on Activity |
| 5-Bromo-indazole-tetrahydropyridine | 5-Bromo | 5-HT2A | High agonist potency nih.gov |
| 5-Fluoro-N-arylsulfonylindole | 5-Fluoro | 5-HT6 | Decreased affinity mdpi.com |
| 5-Methoxy-tryptamine | 5-Methoxy | General | Enhanced potency |
| 7-Methyl-tryptamine derivative | 7-Methyl | General | Negative influence nih.gov |
The size and shape of substituents, known as steric effects, play a crucial role in determining how well a molecule can fit into a receptor's binding pocket.
Substitutions on the nitrogen atom of the ethylamine side chain can have a significant impact on activity. Increasing the size of the N-alkyl groups can influence the competition between different chemical reactions and can also affect receptor binding mdpi.comresearcher.life. For example, in a study of 5-substituted-N,N-diallyltryptamines, the affinity for various serotonin receptors was found to be dependent on the nature of the 5-substituent, with the unsubstituted N,N-diallyltryptamine having the weakest affinity at several receptor subtypes documentsdelivered.com.
Bulky substituents on the indole ring can also lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. For instance, a methoxy substituent at the C-5 position of an N-arylsulfonylindole was found to impose steric hindrance that prevented a favorable π-stacking interaction with a key phenylalanine residue in the 5-HT6 receptor, leading to reduced affinity mdpi.com.
The following table provides examples of how steric effects can influence the biological activity of tryptamine analogs:
| Compound | Substitution | Effect on Activity |
| N,N-Diallyltryptamine | N,N-diallyl | Weaker affinity at some 5-HT receptors compared to 5-substituted analogs documentsdelivered.com |
| 5-Methoxy-N-arylsulfonylindole | 5-Methoxy | Reduced affinity due to steric hindrance mdpi.com |
Lipophilicity and its Modulation
Lipophilicity, a critical physicochemical parameter, significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. It affects absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as binding affinity to target receptors. The lipophilicity of this compound analogs can be modulated through various structural modifications.
One common strategy to alter lipophilicity is the introduction of different substituents on the indole ring. For instance, the addition of small aliphatic groups like methyl, mono-, di-, and trifluoromethyl substituents can have profound effects. Generally, monofluoromethylated and difluoromethylated compounds are less lipophilic than their corresponding methylated and trifluoromethylated analogs due to larger dipole moments. researchgate.net Conversely, a trifluoromethyl group can increase hydrophilicity when no other solubilizing group is in close proximity. researchgate.net
Systematic studies on model compounds have shown that fluorination of isopropyl, cyclopropyl, and 3-oxetanyl substituents also leads to predictable changes in lipophilicity. researchgate.net In a series of indole derivatives of betulin, it was observed that all derivatives had higher lipophilicity values compared to the parent compound, betulin. nih.gov The diester derivative with an acetyl substituent at the C-3 position and an indolyl moiety at the C-28 position exhibited the highest lipophilicity. nih.gov
The lipophilicity of these analogs is often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD). Experimental methods like reversed-phase thin-layer chromatography (RP-TLC) can be used to determine these values. nih.gov
Table 1: Theoretical Lipophilicity (logP) of Selected this compound Analogs
| Compound | Substituent at Position 5 | Calculated logP |
| This compound | -H | 1.68 |
| 5-Fluoro-2-(1H-indol-5-yl)ethanamine | -F | 1.83 |
| 5-Chloro-2-(1H-indol-5-yl)ethanamine | -Cl | 2.24 |
| 5-Bromo-2-(1H-indol-5-yl)ethanamine | -Br | 2.41 |
| 5-Methyl-2-(1H-indol-5-yl)ethanamine | -CH₃ | 2.12 |
| 5-Methoxy-2-(1H-indol-5-yl)ethanamine | -OCH₃ | 1.61 |
Note: The logP values are estimated and can vary depending on the calculation method.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound analogs plays a crucial role in their interaction with biological targets. The flexibility of the ethylamine side chain allows the molecule to adopt various conformations, and the preferred binding conformation can significantly impact biological activity.
Computational studies, such as molecular dynamics complemented with density functional theory calculations, have been employed to explore the conformational space of tryptamine. researchgate.net These studies have identified multiple low-energy conformers. The conformational preferences are often explained by hyperconjugative interactions. researchgate.net
High-resolution fluorescence excitation spectroscopy of tryptamine in the gas phase has revealed the existence of different conformers. researchgate.net Analysis of the rotational structure has provided information about the geometries of these conformers, identifying both gauche and eclipsed conformations with respect to the rotation about the Cα–Cβ bond of the ethylamine side chain. researchgate.net
The conformational restriction or rigidification of a flexible ligand is a common strategy in drug design to enhance potency and selectivity. researchgate.net By synthesizing constrained analogs, such as tetrahydroisoquinolines, piperidines, and benzazepines, researchers can map the optimal arrangement of pharmacophoric elements for receptor binding. nih.gov For instance, in a series of N-benzylphenethylamine 5-HT2A serotonin receptor agonists, a constrained analog with a specific stereochemistry showed significantly higher affinity and selectivity, suggesting an optimal binding conformation. nih.gov
Computational Approaches to SAR/SPR
Computational methods are invaluable tools for elucidating the complex structure-activity and structure-property relationships of this compound analogs. These approaches can predict the biological activity of novel compounds and guide the design of more potent and selective ligands.
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For tryptamine derivatives, QSAR studies have been conducted to correlate their structural properties with their inhibitory potencies at various receptors, including NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov
One such method is Holographic QSAR (HQSAR), which uses structural fragments and connectivities as descriptors, avoiding the need for conformational alignment of the structures. nih.gov In a study of 64 tryptamine derivatives, HQSAR models with high predictive ability were established. nih.gov These models are visualized through contribution maps that highlight which structural fragments are essential for receptor recognition. nih.gov
In other QSAR studies on 5-substituted-N,N-diallyltryptamines, correlations were found between physicochemical properties (electronic, hydrophobic, and steric parameters) and binding affinities at various serotonin and other receptors. shulginresearch.net For example, binding affinity at 5-HT1A, 5-HT1D, and 5-HT7 receptors was positively correlated with the steric volume parameter CMR. shulginresearch.net
Table 2: Correlation of Physicochemical Parameters with Receptor Affinity for 5-Substituted-DALT Analogs
| Receptor | Physicochemical Parameter | Correlation |
| α2A, α2B, α2C, H1 | Hammett substituent parameter (σp) | Higher affinity with larger σp values |
| σ2 | Hydrophobic parameter (π) | Higher affinity with increasing π |
| 5-HT1A, 5-HT1D, 5-HT7, µ opioid | Steric volume parameter (CMR) | Positive correlation with CMR |
Source: Adapted from a study on 5-substituted-N,N-diallyltryptamines. shulginresearch.net
Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding of this compound analogs to their target receptors. Docking predicts the preferred binding orientation of a ligand within the receptor's active site, while MD simulations provide information about the dynamic behavior of the ligand-receptor complex over time. herbmedpharmacol.commdpi.com
Docking studies of tryptamine derivatives with serotonin receptors, such as 5-HT1A and 5-HT2A, have revealed that the ligands typically interact with the orthosteric binding pocket. nih.gov A key interaction often involves an electrostatic interaction between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32). nih.gov The indole moiety of the ligand often penetrates a deep hydrophobic microdomain of the receptor. nih.govnih.gov
MD simulations have been used to study the behavior of N,N-dimethyltryptamine (DMT) and its analogs at the 5-HT1B receptor. herbmedpharmacol.com These simulations can reveal conformational changes in the receptor upon ligand binding and the stability of the ligand-receptor complex, often assessed by analyzing root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds. herbmedpharmacol.com All-atom MD simulations have also been used to study the interaction of psychedelic tryptamine derivatives with lipid bilayers, which can influence their mechanism of action. nih.gov
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the receptor's binding site (structure-based). mdpi.commdpi.com
For serotonin receptor agonists, pharmacophore models have been developed to aid in the design of new compounds. nih.gov For instance, a pharmacophore model for 5-HT4 agonists was developed using a set of 22 compounds, which was then improved by incorporating information about the agonist binding site of the 5-HT4 receptor. nih.gov Ligand-based pharmacophore modeling has also been applied to understand the biased agonism at the 5-HT2A receptor. researchgate.net
These models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the desired pharmacological profile. rsc.org
Advanced Pharmacological and Biological Research of 2 1h Indol 5 Yl Ethanamine
Molecular Mechanisms of Action
The biological effects of indole (B1671886) ethylamine (B1201723) derivatives are dictated by their interactions with various protein targets, including cell-surface receptors and intracellular enzymes. These interactions can lead to the modulation of critical signaling pathways within the central nervous and other systems.
Tryptamines are well-known for their ability to bind to a variety of neurotransmitter receptors, with a particular prominence for serotonin (B10506) receptor subtypes.
The interaction of tryptamine (B22526) derivatives with serotonin (5-hydroxytryptamine, 5-HT) receptors is a cornerstone of their pharmacological profile. Many tryptamines exhibit agonist activity, meaning they bind to and activate these receptors, mimicking the effect of endogenous serotonin. acs.org The primary target for many psychoactive tryptamines is the 5-HT2A receptor. nih.govnih.gov
Research into various tryptamines has revealed diverse binding affinities across multiple serotonin receptor subtypes. For instance, studies on novel psychoactive tryptamines show that they all interact with 5-HT2A receptors as partial or full agonists. nih.gov The binding affinity for the 5-HT2A receptor among tryptamines often correlates with their reported psychoactive doses in humans. nih.gov
Table 1: Serotonin Receptor Binding Affinities of Selected Tryptamine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine Derivatives | 5-HT1A | 18 - 40 |
| 5-Chloro-N,N-dimethyltryptamine | 5-HT1A | 4.8 |
| 5-HT1B | 14 | |
| 5-HT1D | 15 | |
| 5-HT2B | 5.8 | |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1B | 23 |
| 5-HT1D | 15 | |
| 5-HT6 | 49 |
Data sourced from studies on related indole ethylamine derivatives, not 2-(1H-Indol-5-yl)ethanamine itself. nih.govresearchgate.net
Indole derivatives can also act on various enzymes, modulating their activity. Key targets include enzymes involved in neurotransmitter metabolism and bacterial resistance mechanisms.
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters like serotonin and dopamine. nih.gov The tryptamine structure is a known substrate for MAO, and its metabolism is typically rapid. wikipedia.org Some indole derivatives, however, can act as inhibitors of these enzymes.
A compelling example is found in the structurally similar compound 5-(2-aminopropyl)indole (B590550) (5-IT), an alpha-methylated analog of this compound. Research has shown that 5-IT is a selective, competitive, and reversible inhibitor of MAO-A. nih.gov It demonstrated a potent ability to inhibit MAO-A with a half-maximal inhibitory concentration (IC50) of 1.6 µM and an inhibition constant (Ki) of 0.25 µM. nih.gov In the same study, 5-IT showed no inhibitory activity against MAO-B. nih.gov This selective inhibition of MAO-A can lead to an increase in the levels of monoamine neurotransmitters that are preferentially metabolized by this isoenzyme, such as serotonin. nih.gov
Table 2: Comparative In-Vitro MAO-A Inhibition of 5-IT and Reference Compounds
| Compound | MAO-A IC50 |
|---|---|
| Clorgyline | 16 nM |
| Harmaline | 20 nM |
| 5-(2-Aminopropyl)indole (5-IT) | 1.6 µM |
| Toloxatone | 6.7 µM |
| Moclobemide | >500 µM |
Data from a study on the MAO-A inhibitory properties of 5-IT and other established inhibitors. nih.gov
Beyond neuromodulatory targets, indole derivatives have been investigated for their potential to combat antibiotic resistance. One mechanism of resistance in bacteria like Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively transport antibiotics out of the bacterial cell. acs.orgnih.gov Inhibition of these pumps can restore the efficacy of existing antibiotics.
Studies have identified various 1-(1H-indol-3-yl)ethanamine derivatives as potent inhibitors of the S. aureus NorA efflux pump. semanticscholar.org These compounds, while often having little intrinsic antibacterial activity, can restore the effectiveness of antibiotics like ciprofloxacin (B1669076) in a concentration-dependent manner against resistant bacterial strains. semanticscholar.org Structure-activity relationship studies have revealed that modifications to the indole core, such as halogenation at the 5-position, can enhance the inhibitory efficiency of these compounds against the NorA pump. semanticscholar.org For example, one study found that an indole derivative, SMJ-5, was a potent NorA efflux pump inhibitor, leading to increased accumulation of the antibiotic norfloxacin (B1679917) within the bacteria. acs.org This inhibition potentiated the bactericidal activity of ciprofloxacin both in vitro and in vivo. acs.org
Enzyme Inhibition or Activation
Topoisomerase Inhibition
The indole nucleus is a key structural motif in the development of potential anticancer agents, with some derivatives showing activity as topoisomerase inhibitors. Topoisomerases are crucial enzymes that manage DNA topology during replication, making them a key target for cancer therapy. mdpi.com Inhibition of these enzymes leads to DNA damage and subsequent cell death in cancer cells. mdpi.com While direct studies on this compound are limited, research on related indole-containing structures highlights the potential of this chemical class. For instance, novel ciprofloxacin derivatives incorporating other heterocyclic systems have demonstrated the ability to inhibit both topoisomerase I and II enzymes. mdpi.com Similarly, the aminothiol (B82208) WR-1065, which is structurally distinct but also an amine, has been shown to reduce topoisomerase II alpha activity without affecting the enzyme's protein levels. nih.gov These findings suggest that amine-containing compounds can interfere with topoisomerase function, a mechanism that is a cornerstone of chemotherapy.
PPARα and CPT1 Activation
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism. Its activation can lead to hypolipidemic effects. nih.gov Carnitine palmitoyltransferase 1 (CPT1) is a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. The activation of PPARα can induce the expression of genes involved in fatty acid oxidation, including CPT1. nih.gov
Research into novel indole ethylamine derivatives has identified them as potential lipid metabolism regulators that target the PPARα/CPT1 pathway. nih.gov Studies in AML12 cells, a mouse hepatocyte cell line, have explored the effects of these derivatives. Activation of PPARα by specific agonists has been shown to enhance the expression of genes related to fatty acid oxidation. nih.gov Furthermore, research has demonstrated a synergistic mechanism between PPARα and myocyte enhancer factor 2C (MEF2C) in activating the human CPT1β gene promoter, indicating a complex regulatory network. nih.gov
The table below summarizes the effects of representative indole ethylamine derivatives on gene expression related to lipid metabolism in AML12 cells.
| Compound | Target Gene | Fold Change vs. Control |
| Derivative A | PPARα | 1.5 |
| Derivative A | CPT1 | 2.0 |
| Derivative B | PPARα | 1.8 |
| Derivative B | CPT1 | 2.5 |
Note: Data is illustrative and based on findings for indole ethylamine derivatives.
Protein-Ligand Interactions
The interaction between a small molecule (ligand) and a protein is fundamental to its biological activity. Molecular docking studies are often employed to predict the binding mode and affinity of a ligand to a protein target. For indole-based compounds, these interactions are critical for their therapeutic effects.
For example, a study on 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, an indole derivative, used molecular docking to investigate its interaction with various protein targets, including lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS). mdpi.com The docking results revealed that the derivative could form stable protein-ligand complexes. mdpi.com Specific interactions included hydrogen bonding with Ser150 and charge interactions with His429 in the active site of LLP. mdpi.com Additionally, non-covalent interactions such as Pi-sulfur, Pi-Pi stacking, and Pi-Alkyl with various amino acid residues contribute to the stability of the complex. mdpi.com These studies underscore the ability of the indole ring to participate in various non-covalent interactions that are crucial for binding to protein targets.
In Vitro Biological Activity Studies
Cell-Based Assays for Efficacy and Potency
Cell-based assays are essential tools for evaluating the efficacy and potency of new chemical entities in a biologically relevant environment. nih.gov These assays measure the ability of a compound to produce a specific biological response in cultured cells. For indole derivatives, a variety of cell-based assays have been used to determine their potential therapeutic effects.
In the context of lipid metabolism, the efficacy of novel indole ethylamine derivatives was assessed using AML12 mouse hepatocytes. nih.gov These assays measured changes in the expression of key metabolic genes like PPARα and CPT1 to determine the compound's ability to regulate lipid metabolism. nih.gov For anticancer applications, cell viability assays are commonly used. For example, the antiproliferative effects of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were tested against various cancer cell lines, including leukemia, lung, and breast cancer cells, to determine their potency. nih.gov The potency of a compound is a critical quality attribute, and these assays provide quantitative data (e.g., IC50 values) to compare the effectiveness of different derivatives. nih.gov
Antimicrobial and Antifungal Evaluations
The indole scaffold is present in many compounds with significant antimicrobial and antifungal properties. Various derivatives of 2-(1H-Indol-yl)ethanamine have been synthesized and evaluated for their activity against a range of pathogens.
Studies on novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives showed they possessed in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com The introduction of specific substituents, such as a bromine atom, into the benzimidazole (B57391) core was found to significantly increase antimicrobial activity. mdpi.com Furthermore, 3-indolyl-3-hydroxy oxindole derivatives have been assessed for their antifungal activity against plant pathogenic fungi, with some compounds showing inhibitory activity superior to commercial fungicides. nih.gov
The following table summarizes the antimicrobial and antifungal activities of selected indole derivatives.
| Derivative Class | Test Organism | Activity |
| 2-(1H-indol-3-yl)-N-(thiazol-2(3H)-ylidene) ethanamines | Gram-positive & Gram-negative bacteria, Fungi | Active |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (MRSA) | MIC: 3.9 µg/mL (for 7-bromo-5-chloro derivative) mdpi.com |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | C. albicans | MIC: 15.6 µg/mL (for brominated derivative) mdpi.com |
| 3-indolyl-3-hydroxy oxindoles | R. solani (plant pathogen) | EC50: 3.44 mg/L (for compound 3u) nih.gov |
Note: MIC (Minimum Inhibitory Concentration), EC50 (Half maximal effective concentration). Data is for specific derivatives within the class.
Anti-inflammatory Properties and Immunomodulation
Indole-containing compounds have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects. researchgate.net Immunomodulatory agents can either suppress or stimulate the immune response, which can be beneficial in treating various diseases, from autoimmune conditions to infections. nih.gov
Derivatives of 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione have been shown to inhibit T-cell proliferation, a key process in the adaptive immune response. researchgate.net Certain compounds in this series demonstrated highly significant inhibition of PHA-activated T-cell proliferation. researchgate.net In another study, a 2-thioxo-4-thiazolidinone derivative containing an indole moiety was found to decrease levels of IgE, IgA, IgM, IL-2, and TNF-α in sensitized guinea pigs, indicating both anti-inflammatory and anti-allergic activities. mdpi.com The modulation of cytokines, which are signaling molecules of the immune system, is a common mechanism for anti-inflammatory and immunomodulatory drugs. nih.govmdpi.com For instance, the suppression of pro-inflammatory cytokines like TNF-α is a key therapeutic strategy in many inflammatory diseases. mdpi.com
In Vivo Pharmacological Investigations
Neuropharmacological Assessments (e.g., Mood, Sleep Cycles)
Comprehensive neuropharmacological assessments of this compound, particularly concerning its effects on mood and sleep cycles, are not extensively documented in publicly available scientific literature. The structural similarity of indoleamines to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) suggests a potential for interaction with serotonergic pathways, which are fundamental in regulating mood, sleep, and other neurological processes.
Typically, the evaluation of a compound's effect on mood involves a battery of preclinical behavioral models in animals. These can include tests such as the forced swim test and tail suspension test to screen for antidepressant-like activity, or the elevated plus maze and open field test to assess anxiolytic or anxiogenic effects.
Investigations into sleep cycles would generally involve electroencephalography (EEG) and electromyography (EMG) recordings in animal models to monitor stages of sleep, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, sleep latency, and total sleep duration following administration of the compound. However, specific studies applying these methodologies to this compound are not readily found in scientific databases.
Table 1: Neuropharmacological Assessment Data for this compound
| Assessment Type | Model/Test | Finding |
|---|---|---|
| Mood Regulation | Forced Swim Test | Data not available |
| Mood Regulation | Elevated Plus Maze | Data not available |
Metabolic Pathways and Biotransformation
The metabolic fate of this compound has not been specifically elucidated in published research. The biotransformation of xenobiotics, such as this compound, is a critical area of study to understand their pharmacokinetics and potential for accumulation or the formation of active or toxic metabolites. This process is generally divided into Phase I and Phase II metabolism.
Phase I Metabolism: These reactions typically introduce or expose functional groups (like -OH, -NH2, -SH) on the parent molecule, a process known as functionalization. This step generally increases the polarity of the compound. For an indoleamine structure, potential Phase I reactions could include oxidation, such as hydroxylation on the indole ring or N-dealkylation of the ethylamine side chain.
Phase II Metabolism: Following Phase I, the modified compound often undergoes Phase II conjugation reactions. In this phase, an endogenous, polar molecule (e.g., glucuronic acid, sulfate, or an amino acid) is attached to the functional group introduced during Phase I. This process significantly increases the water solubility of the metabolite, facilitating its renal or biliary excretion.
Specific studies detailing the Phase I and Phase II metabolic pathways for this compound are currently lacking.
There is no available data identifying or characterizing specific metabolites of this compound. The process of metabolite identification typically involves incubating the parent compound with liver microsomes, hepatocytes, or other metabolically active systems in vitro. The resulting mixture is then analyzed using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), to separate and identify the chemical structures of the metabolites formed.
The specific enzyme systems responsible for the biotransformation of this compound have not been identified. Generally, the metabolism of amine-containing compounds and indole structures involves several superfamilies of enzymes.
Cytochrome P450 (CYP) Superfamily: These are the primary enzymes involved in Phase I oxidative metabolism of a vast number of drugs and xenobiotics.
Monoamine Oxidases (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of endogenous and exogenous monoamines. Given the structure of this compound, MAO would be a probable candidate for its metabolic degradation via oxidative deamination.
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are key enzyme families responsible for Phase II conjugation reactions (glucuronidation and sulfation, respectively).
Reaction phenotyping studies, using specific chemical inhibitors or recombinant human enzymes, would be required to determine the precise contribution of each enzyme system to the metabolism of this compound.
Toxicology and Safety Pharmacology
Toxicological data for this compound is scarce in the public domain. Safety pharmacology studies are essential to identify potential undesirable pharmacodynamic effects on major physiological systems.
No studies reporting the in vitro cytotoxicity of this compound were identified. Such assessments are a fundamental first step in evaluating the toxic potential of a new chemical entity. These assays measure the potential of a compound to cause cell death or inhibit cell proliferation in cultured cell lines.
Commonly used methods for assessing cytotoxicity include:
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
These assays are typically performed across a range of concentrations using various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the concentration at which the compound exerts toxic effects, often expressed as an IC50 (half-maximal inhibitory concentration) value.
Table 2: In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC50 Value |
|---|---|---|
| HepG2 (Liver) | MTT Assay | Data not available |
| HEK293 (Kidney) | LDH Release Assay | Data not available |
Genotoxicity and Mutagenicity Studies
There is no publicly available data from genotoxicity and mutagenicity studies conducted specifically on the chemical compound this compound. Standard assays to evaluate these endpoints include the Ames test for mutagenicity, the in vitro micronucleus assay, and the in vitro chromosomal aberration test to assess clastogenic and aneugenic potential. However, the results of such tests for this compound have not been published in the scientific literature.
Organ System Toxicity (Mechanistic Insights)
Similarly, there is a lack of published research detailing the mechanistic insights into the potential organ system toxicity of this compound. Toxicological studies are essential to understand how a substance might adversely affect various organ systems, such as the liver (hepatotoxicity), kidneys (nephrotoxicity), heart (cardiotoxicity), and nervous system (neurotoxicity). These investigations typically delve into the cellular and molecular mechanisms underlying any observed toxicity, including potential pathways like oxidative stress, mitochondrial dysfunction, or specific receptor-mediated effects. Without dedicated studies on this compound, no specific mechanistic data can be provided.
Emerging Research Directions and Future Perspectives
Development of Prodrugs and Targeted Delivery Systems
A significant hurdle in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal exposure to healthy tissues. Prodrugs and targeted delivery systems are two key strategies being explored to enhance the pharmacokinetic and pharmacodynamic properties of amine-containing compounds like 2-(1H-indol-5-yl)ethanamine.
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov For amine-containing drugs, this approach can overcome issues like poor membrane penetration due to ionization at physiological pH. nih.gov Research into prodrugs for indoleamine-based compounds has shown success in improving bioavailability. For example, a phosphonooxymethyl prodrug of an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor demonstrated significantly higher bioavailability compared to the parent drug due to improved solubility and rapid, complete conversion to the active form in vivo. acs.org Another innovative approach involves the creation of photoresponsive prodrugs, which can be activated by light, allowing for precise spatial and temporal control over the release of the active inhibitor, a strategy with potential applications in cancer and neurodegenerative disease therapies. nih.gov
Targeted Delivery Systems: Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, such as a tumor or a specific organ. This is often achieved by encapsulating the drug within nanoparticles or conjugating it to a ligand that binds to receptors overexpressed on target cells. mdpi.com Strategies for indole (B1671886) derivatives include:
Nanoparticle Encapsulation: Loading indole-based compounds into nanocarriers like liposomes or polymeric nanoparticles can improve solubility, protect the drug from degradation, and facilitate targeted delivery.
Ligand-Drug Conjugates: Attaching the indole ethanamine to a molecule (e.g., an antibody or peptide) that specifically recognizes a target on diseased cells can enhance efficacy and reduce systemic toxicity.
These approaches hold promise for improving the therapeutic index of this compound and its derivatives, particularly in complex diseases like cancer.
| Delivery Strategy | Mechanism of Action | Potential Advantages for this compound |
| Prodrugs | Chemical modification to create an inactive form that is metabolized into the active drug in vivo. nih.govacs.org | Improved solubility, enhanced membrane permeability, increased bioavailability, reduced premature metabolism. acs.orgmdpi.com |
| Photoresponsive Prodrugs | A prodrug that releases the active compound upon exposure to a specific wavelength of light. nih.gov | High spatial and temporal control of drug activation, minimizing off-target effects. nih.gov |
| Nanoparticle Systems | Encapsulation of the drug within a nanoparticle carrier (e.g., liposomes, polymers). | Increased stability, controlled release kinetics, potential for passive targeting via the enhanced permeability and retention (EPR) effect in tumors. |
| Ligand-Drug Conjugates | Covalent attachment of the drug to a targeting moiety (e.g., antibody, peptide) that binds to specific cell surface receptors. | Highly specific delivery to target tissues, reduced systemic toxicity, potential to overcome drug resistance. |
Exploration of Novel Therapeutic Applications
The versatile indole scaffold is a cornerstone in medicinal chemistry, leading to the investigation of its derivatives across a wide spectrum of diseases. nih.gov While historically associated with neurological functions due to its structural similarity to serotonin (B10506), emerging research is uncovering the potential of indole ethanamines in oncology, metabolic disorders, and neurodegenerative diseases.
Oncology: The indole nucleus is a key feature in many anticancer agents. nih.gov Derivatives have been shown to induce apoptosis (programmed cell death), inhibit microtubule formation, and modulate key signaling pathways involved in cancer progression. encyclopedia.pub For instance, certain indole derivatives have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that helps tumors evade the immune system. nih.govnih.gov The development of this compound analogues could yield novel agents for various cancers, including glioblastoma. mdpi.comnih.gov
Metabolic Disorders: Recent studies have highlighted the role of indole ethylamine (B1201723) derivatives as regulators of lipid metabolism. nih.govnih.govmdpi.com A novel series of these compounds was found to target and activate Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1), key regulators in lipid metabolism. nih.govnih.gov One derivative, in particular, was effective in reducing intracellular triglyceride accumulation in liver cells, suggesting its potential as a therapeutic lead for nonalcoholic fatty liver disease (NAFLD). nih.govmdpi.comresearchgate.net Furthermore, a novel indoline (B122111) derivative showed potential in ameliorating chronic kidney disease associated with diabetes and obesity by improving metabolic abnormalities. frontiersin.org
Neurodegenerative Diseases: The structural similarity of indole ethanamines to neurotransmitters makes them prime candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govresearchgate.net Research has shown that indole-based compounds can exhibit neuroprotective effects through various mechanisms, including antioxidant activity, anti-inflammatory effects, and inhibition of amyloid-β aggregation. researchgate.netnih.gov A specific indole derivative, NC009-1, has demonstrated the ability to reduce neuroinflammation and oxidative stress in models of Parkinson's disease. mdpi.com Given that this compound is an isomer of the well-known neurotransmitter tryptamine (B22526), its derivatives are of significant interest for modulating serotonergic pathways implicated in these conditions. researchgate.netnih.govmdpi.com
Combination Therapies involving this compound
To combat complex diseases and overcome drug resistance, combination therapy has become a standard approach in medicine. racgp.org.au This strategy involves using multiple drugs that act on different targets or pathways to achieve a synergistic therapeutic effect.
Given the diverse biological activities of indole derivatives, they are promising candidates for combination regimens. For instance, in depression treatment, combining serotonergic agents like selective serotonin reuptake inhibitors (SSRIs) with other classes of antidepressants is a common clinical practice to enhance efficacy. healthline.comnih.govnih.gov As a serotonin analogue, derivatives of this compound could potentially be used to augment the effects of existing antidepressants or mitigate their side effects. nih.govclevelandclinic.org
In oncology, indole derivatives that act as IDO1 inhibitors are being investigated in combination with immune checkpoint inhibitors or chemotherapeutic drugs to enhance the anti-tumor immune response. nih.gov Similarly, indole compounds that inhibit P-glycoprotein, a protein associated with multidrug resistance, could be used alongside conventional chemotherapy to resensitize resistant tumors. mdpi.com The future development of this compound-based drugs will likely involve extensive preclinical and clinical evaluation of their efficacy in combination with other therapeutic agents for diseases like cancer and major depressive disorder. healthline.commdpi.com
Advanced Materials Science Applications
The unique chemical properties of the indole ring are not only valuable in medicine but also in materials science. Indole and its derivatives are being explored as building blocks for creating novel functional polymers and high-performance materials. nih.gov
Research has demonstrated that incorporating indole units into polymer chains can lead to materials with desirable properties:
High Thermal Stability: Polyesters synthesized with indole-based monomers exhibit high glass transition temperatures (up to 113 °C) and good thermal stability, making them potential bio-based alternatives to fossil-fuel-derived plastics like PET. nih.gov The presence of bulky indole groups can increase the rigidity of polymer chains. ajchem-a.com
Optical and Electronic Properties: Indole-based polymers have been shown to possess strong solid-state fluorescence and good electroactivity. rsc.orgresearchgate.net This opens up possibilities for their use in electronic devices, sensors, and as blue-light emitters in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
The amine group of this compound provides a reactive site for polymerization, allowing it to be incorporated into various polymer backbones. This could lead to the development of advanced materials with tailored thermal, optical, and electronic characteristics for a wide range of applications, from packaging to electronics. rsc.org
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Ethanamines
The traditional drug discovery process is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating various stages, from initial design to predicting clinical outcomes. harvard.edu
For indole ethanamines, these computational tools offer several advantages:
De Novo Drug Design: Generative AI models can design novel indole derivatives with desired properties. These models learn from vast datasets of existing molecules to generate new structures optimized for specific biological targets. harvard.edu
Predictive Modeling: Machine learning algorithms can predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity of new indole ethanamine candidates. drugdiscoverynews.com This allows researchers to prioritize the most promising compounds for synthesis and testing, saving time and resources.
Target Identification and Virtual Screening: AI can analyze biological data to identify new therapeutic targets for indole-based drugs. mdpi.com Subsequently, ML-based virtual screening can rapidly screen large virtual libraries of compounds to find those most likely to bind to a target of interest.
By integrating AI and ML, researchers can more efficiently explore the vast chemical space of indole ethanamine derivatives, accelerating the discovery and development of next-generation therapeutics. harvard.edumdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-Indol-5-yl)ethanamine, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves coupling indole derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in CH₃CN at 0°C to room temperature for 72 hours), followed by hydrolysis and purification steps. For example, Scheme 5 in outlines analogous indole functionalization using LiOH in THF/CH₃OH/H₂O for carboxylate hydrolysis . Yield optimization may require adjusting reaction time, solvent polarity, or catalyst loading.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data for indole derivatives (e.g., aromatic protons at δ 6.8–7.5 ppm and ethylamine protons at δ 2.8–3.2 ppm).
- Mass Spectrometry : Confirm molecular weight (expected m/z ~160.22 for C₁₀H₁₂N₂) via high-resolution MS.
- Elemental Analysis : Verify C, H, and N percentages within ±0.3% of theoretical values.
Q. What solvents are compatible with this compound for in vitro assays?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Predicted logP values (~1.25) suggest moderate hydrophobicity, aligning with solubility trends in ethanol or methanol . Pre-solubilization in DMSO (≤1% v/v) is recommended for cell-based studies to avoid cytotoxicity.
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors, and what assays validate these interactions?
- Methodological Answer : Structural analogs (e.g., 5-substituted tryptamines) exhibit NMDA receptor inhibition via voltage-dependent channel block . To test this:
- Electrophysiology : Use patch-clamp assays on HEK293 cells expressing recombinant NMDA receptors.
- Radioligand Binding : Compete with [³H]MK-801 in cortical membrane preparations.
- Computational Docking : Model binding affinity using AutoDock Vina with GluN1/GluN2B receptor structures (PDB: 4TLM).
Q. How should researchers address contradictory data on the compound’s bioactivity across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ion concentrations (Mg²⁺, Ca²⁺) affecting receptor activation .
- Purity : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Statistical Power : Perform meta-analysis with fixed/random-effects models to reconcile results from small-sample studies.
Q. What strategies improve the stability of this compound in long-term storage?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Monitor degradation via LC-MS for amine oxidation or indole ring modifications .
Q. What computational tools predict the metabolic pathways of this compound?
- Methodological Answer : Use in silico platforms:
- SwissADME : Predict CYP450 metabolism (e.g., CYP2D6-mediated N-dealkylation).
- Meteor Nexus : Identify phase II conjugates (glucuronidation, sulfation).
- Molecular Dynamics : Simulate enzyme-substrate interactions with human liver microsome models.
Q. What safety protocols are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
